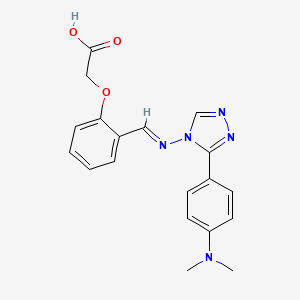![molecular formula C20H23N5O4S B12017259 2,3,4-trimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone CAS No. 624724-81-8](/img/structure/B12017259.png)
2,3,4-trimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a complex organic compound that combines the structural features of 2,3,4-trimethoxybenzaldehyde and a triazole-based hydrazone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves multiple steps:
-
Preparation of 2,3,4-Trimethoxybenzaldehyde
Starting Material: Gallic acid.
Reagents: Dimethyl sulfate (alkylating agent), sodium hydroxide.
-
Synthesis of the Triazole-Based Hydrazone
Starting Material: 4-ethoxyphenyl hydrazine.
Reagents: Sulfur-containing reagents, triazole-forming agents.
Reaction: Formation of the triazole ring followed by condensation with 2,3,4-trimethoxybenzaldehyde to form the final hydrazone compound.
Industrial Production Methods
The industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography would be employed to ensure high-quality production.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group in 2,3,4-trimethoxybenzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2,3,4-Trimethoxybenzoic acid.
Reduction: 2,3,4-Trimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,3,4-Trimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cardiovascular diseases and cancer.
Biological Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2,3,4-trimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in oxidative stress and inflammation pathways.
Pathways Involved: It modulates the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to reduced production of pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
2,4,6-Trimethoxybenzaldehyde: Similar structure but different substitution pattern.
3,4,5-Trimethoxybenzaldehyde: Another trimethoxybenzaldehyde isomer with different properties.
2,3,5-Trimethoxybenzaldehyde: Another isomer with distinct reactivity and applications.
Uniqueness
2,3,4-Trimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is unique due to its combination of a trimethoxybenzaldehyde moiety with a triazole-based hydrazone. This structural combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
624724-81-8 |
|---|---|
分子式 |
C20H23N5O4S |
分子量 |
429.5 g/mol |
IUPAC 名称 |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(2,3,4-trimethoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H23N5O4S/c1-5-29-15-9-6-13(7-10-15)19-22-23-20(30)25(19)24-21-12-14-8-11-16(26-2)18(28-4)17(14)27-3/h6-12,24H,5H2,1-4H3,(H,23,30)/b21-12+ |
InChI 键 |
WQENQRBORNTDFV-CIAFOILYSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C(=C(C=C3)OC)OC)OC |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C(=C(C=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


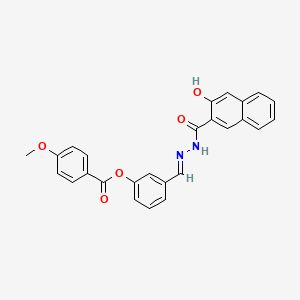
![[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B12017181.png)
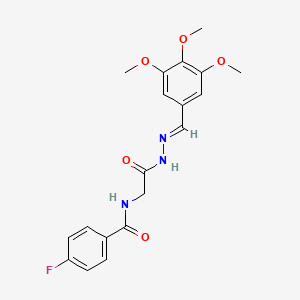
![N-(4-(Diethylamino)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12017191.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12017196.png)
![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B12017214.png)
![N-(2-Hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12017217.png)
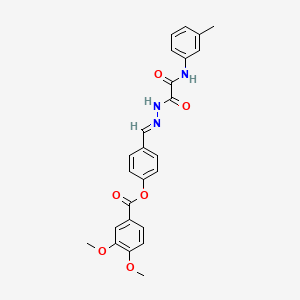
![ethyl (2Z)-2-(3-chlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12017242.png)
![4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017245.png)
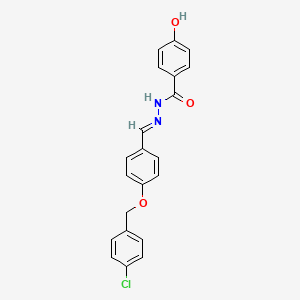
![(5Z)-3-cyclopentyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017257.png)
![1-(3-chlorophenyl)-3-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B12017258.png)
